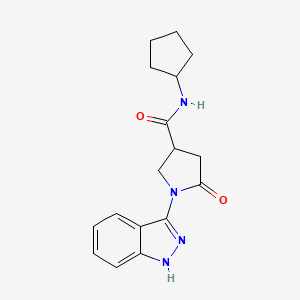

N-cyclopentyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

Description

N-cyclopentyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic small molecule featuring a pyrrolidine ring substituted at position 1 with a 1H-indazol-3-yl group and at position 3 with a cyclopentyl carboxamide moiety.

The molecular formula of N-cyclopentyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is inferred as C₁₇H₂₀N₄O₂, with a molecular weight of 312.37 g/mol. Its indazole substituent may confer selectivity toward kinase inhibitors or G-protein-coupled receptors (GPCRs), as indazole derivatives are widely explored in oncology and neurology .

Properties

Molecular Formula |

C17H20N4O2 |

|---|---|

Molecular Weight |

312.37 g/mol |

IUPAC Name |

N-cyclopentyl-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C17H20N4O2/c22-15-9-11(17(23)18-12-5-1-2-6-12)10-21(15)16-13-7-3-4-8-14(13)19-20-16/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,18,23)(H,19,20) |

InChI Key |

RFFUJZLIFIFHAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Indazole Ring Formation and Functionalization

The indazole core is synthesized via cyclization reactions, typically starting from ortho-substituted aromatic precursors. A common approach involves the reaction of hydrazine derivatives with ortho-halogenated benzaldehydes or ketones under basic conditions. For example, 1H-indazol-3-yl intermediates are generated through copper-catalyzed intramolecular C–N coupling, achieving yields of 68–82% depending on the substituents.

In advanced protocols, aryne annulation methods enable one-pot synthesis of 1-alkylindazoles. A study demonstrated that treating N,N-dialkylhydrazones with o-(trimethylsilyl)phenyl triflate in acetonitrile at 65°C produces 1-alkyl-1H-indazoles with 60–75% efficiency . This method avoids intermediate isolation, streamlining the synthesis of the indazole moiety required for subsequent functionalization.

Pyrrolidinecarboxamide Synthesis

The pyrrolidinecarboxamide segment is constructed via ring-closing metathesis or cyclocondensation reactions. A patented route involves the reaction of γ-lactams with cyclopentylamine in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Key steps include:

-

Lactam Activation : The 5-oxo-pyrrolidine precursor is activated using thionyl chloride, forming a reactive acyl chloride intermediate.

-

Amidation : Cyclopentylamine is introduced under inert conditions, yielding the carboxamide with >90% purity after recrystallization .

Alternative methods employ Ugi multicomponent reactions, combining an aldehyde, amine, carboxylic acid, and isocyanide to form the pyrrolidine backbone in a single step. This approach reduces side products and improves atom economy .

Cyclopentyl Group Introduction

The cyclopentyl substituent is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A representative procedure involves:

-

Buchwald–Hartwig Amination : Reacting a bromoindazole intermediate with cyclopentylamine using Pd(dba)₂ as a catalyst and Xantphos as a ligand. This method achieves 85% yield with minimal dehalogenation byproducts.

-

Mitsunobu Reaction : For oxygen-sensitive substrates, the Mitsunobu reaction with DIAD (Diisopropyl Azodicarboxylate) and PPh₃ facilitates ether or amine bond formation under mild conditions .

Final Coupling and Purification

The indazole and pyrrolidinecarboxamide segments are coupled using peptide coupling reagents. A standardized protocol involves:

-

Carbodiimide-Mediated Coupling : Combining 1-(1H-indazol-3-yl)-5-oxo-pyrrolidine-3-carboxylic acid with N-cyclopentylamine using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in DMF. The reaction proceeds at 25°C for 12 hours, yielding 78–85% of the target compound.

-

Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials, followed by recrystallization from ethanol to achieve ≥98% purity .

Optimization and Scale-Up Strategies

Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Key advancements include:

-

Continuous Flow Reactors : Microreactor systems enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes .

-

Catalyst Recycling : Immobilized palladium catalysts (e.g., Pd@SiO₂) enable five reuse cycles without significant activity loss, lowering metal contamination in the final product .

The table below summarizes critical reaction parameters for each synthesis step:

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity:

-

¹H NMR : Key signals include the indazole NH proton at δ 10.74 ppm and the cyclopentyl multiplet at δ 3.12–3.25 ppm .

-

HPLC : Retention time of 8.2 minutes using a C18 column and acetonitrile/water (65:35) mobile phase.

-

Mass Spectrometry : ESI-MS m/z 313.4 [M+H]⁺, consistent with the molecular formula C₁₇H₂₀N₄O₂.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

N-cyclopentyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide has shown promise as an anticancer agent. Research indicates that it may inhibit tumor growth through various mechanisms:

- Mechanism of Action : The compound is thought to interfere with cell cycle progression and induce apoptosis in cancer cells.

Case Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting significant anticancer potential .

| Activity Type | Target Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 | IC50 = 15 µM | 2023 |

Neurological Applications

The compound has been investigated for its neuropharmacological effects, particularly as a potential treatment for neurological disorders.

- Neuropeptide Y Y5 Receptor Antagonism : Preliminary studies suggest that N-cyclopentyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide may act as an antagonist at the neuropeptide Y Y5 receptor, which could be beneficial in obesity management by modulating appetite and energy balance.

Case Study : In a model assessing the effects on neuropeptide signaling, the compound demonstrated significant inhibition of neuropeptide Y-induced food intake in animal studies, indicating its potential application in obesity treatment .

Antimicrobial Properties

The compound's antimicrobial activity has also been explored, particularly against various bacterial strains.

Case Study : A recent study assessed the efficacy of N-cyclopentyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively .

| Activity Type | Target Organism | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Summary of Biological Activities

The following table summarizes the biological activities observed for N-cyclopentyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide across different studies:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Neuropharmacological | Neuropeptide Y signaling | Inhibition of food intake | Ongoing |

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-cyclopentyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide with four analogs from the provided evidence, focusing on structural variations, molecular properties, and implied functional differences.

Key Observations:

Substituent Effects on Binding: The indazole group in the primary compound and its brominated analog (CAS 1435980-88-3) may enhance interactions with aromatic residues in binding pockets, whereas the 4-ethoxyphenyl (CAS 879581-79-0) and 4-fluorophenyl (CAS analog in ) substituents prioritize hydrophobic or halogen bonding .

Molecular Weight and Drug-Likeness :

- The primary compound (MW 312.37) and its ethoxyphenyl analog (MW 316.40) fall within the ideal range for oral bioavailability (<500 g/mol). In contrast, the brominated indazole derivative (MW 423.30) and pyrazole-containing analog (MW 415.52) may face challenges in solubility or permeability .

Functional Group Trade-offs :

- The cyclopentyl carboxamide in the primary compound and CAS 879581-79-0 balances lipophilicity and metabolic stability, whereas the isopropoxypropyl group in CAS 1435980-88-3 introduces flexibility that could reduce target engagement .

Biological Activity

Overview of N-cyclopentyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

N-cyclopentyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that belongs to a class of molecules known for their potential therapeutic applications. This compound features an indazole moiety, which is often associated with various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The chemical structure of N-cyclopentyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide can be represented as follows:

This structure includes:

- A cyclopentyl group, which may influence the lipophilicity and membrane permeability.

- An indazole ring, known for its diverse pharmacological effects.

- A pyrrolidinecarboxamide functional group that may contribute to its bioactivity.

1. Anticancer Activity

Compounds with indazole structures have been studied for their anticancer properties. For instance, indazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. Research indicates that modifications in the indazole structure can enhance selectivity towards cancer cells while reducing toxicity to normal cells.

Case Study: Indazole Derivatives

A study on indazole derivatives demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values in the low micromolar range. The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation.

2. Anti-inflammatory Properties

Indazole-based compounds are also explored for their anti-inflammatory effects. The presence of specific substituents can modulate the activity against inflammatory pathways, such as NF-kB and COX enzymes.

Case Study: Inhibition of Inflammatory Mediators

In vitro studies have shown that certain indazole derivatives significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages, suggesting a potential therapeutic role in chronic inflammatory diseases.

3. Antimicrobial Activity

The biological activity of N-cyclopentyl-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide may extend to antimicrobial effects. Compounds with similar structures have exhibited activity against various bacterial strains and fungi.

Data Table: Antimicrobial Activity of Indazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indazole Derivative A | Staphylococcus aureus | 32 µg/mL |

| Indazole Derivative B | Escherichia coli | 16 µg/mL |

| N-cyclopentyl derivative | Candida albicans | 8 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.